3-Chloropyridine-2-thiol

Tautomerism Computational chemistry Physical organic chemistry

3-Chloropyridine-2-thiol (CAS 5897-94-9; synonyms: 3-chloro-2-pyridinethiol, 3-chloro-2-mercaptopyridine, 3-chloro-1H-pyridine-2-thione) is a heterocyclic thiol with the molecular formula C₅H₄ClNS and a molecular weight of 145.61 g/mol. The compound features a pyridine ring bearing a chlorine atom at the 3-position and a thiol group at the 2-position, and it exists in a thiol–thione tautomeric equilibrium.

Molecular Formula C5H4ClNS
Molecular Weight 145.61 g/mol
CAS No. 5897-94-9
Cat. No. B1282760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyridine-2-thiol
CAS5897-94-9
Molecular FormulaC5H4ClNS
Molecular Weight145.61 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C(=C1)Cl
InChIInChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
InChIKeyYZJSKNMPZQWOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyridine-2-thiol (CAS 5897-94-9): Technical Baseline for Sourcing and Selection


3-Chloropyridine-2-thiol (CAS 5897-94-9; synonyms: 3-chloro-2-pyridinethiol, 3-chloro-2-mercaptopyridine, 3-chloro-1H-pyridine-2-thione) is a heterocyclic thiol with the molecular formula C₅H₄ClNS and a molecular weight of 145.61 g/mol [1]. The compound features a pyridine ring bearing a chlorine atom at the 3-position and a thiol group at the 2-position, and it exists in a thiol–thione tautomeric equilibrium . Its computed physicochemical properties include an XLogP3 of 1.6, a topological polar surface area of 44.1 Ų, zero rotatable bonds, and one hydrogen bond donor and one hydrogen bond acceptor [1]. Commercially, it is available from multiple vendors at purities typically ≥95–98% and finds primary application as a synthetic building block in pharmaceutical and agrochemical research and in ligand chemistry . It is classified as harmful if swallowed, a skin irritant (Category 2), and a respiratory irritant (STOT SE Category 3), requiring appropriate handling precautions .

Why Generic Substitution of 3-Chloropyridine-2-thiol with Unsubstituted Pyridine-2-thiol or Other Chloro-Isomers Is Scientifically Unsound


The 3-chloro substituent in this compound generates a unique combination of electronic, tautomeric, and steric properties that cannot be replicated by unsubstituted pyridine-2-thiol or by chloro-isomers bearing the halogen at alternative positions. Computational studies have demonstrated that chlorine substitution on the pyridine ring of 2-pyridinethione significantly alters the relative energies and activation barriers of the thiol–thione tautomerization reaction, whereas a methyl group at the same position does not perturb the tautomeric preferences [1]. Furthermore, as an electron-withdrawing group in the meta-position relative to the ring nitrogen (Hammett σₘ ≈ 0.37), the 3-chloro substituent predictably modulates the nucleophilicity of the thiolate, the basicity of the pyridine nitrogen, and the redox potential of the thiol/disulfide couple relative to the parent compound [2][3]. In metal-coordination chemistry, these electronic perturbations directly affect ligand field strength, metal–sulfur bond lengths, and the stability of resulting complexes—parameters that are critical for reproducible catalytic and materials science applications but are fundamentally altered when a different isomer is substituted [4]. The combined ortho-thiol/meta-chloro substitution pattern also defines a unique regiochemical landscape for further synthetic elaboration at positions 4, 5, and 6, a selectivity profile that is absent in every other chloropyridinethiol positional isomer [5].

Quantitative Differentiation Evidence: 3-Chloropyridine-2-thiol Versus Key Analogs


Thiol–Thione Tautomeric Equilibrium Shift Induced by 3-Chloro Substitution

Computational studies on 2-pyridinethione derivatives at the B3LYP/6-311++G(2d,2p) level have established that chlorine substitution on the pyridine ring significantly alters the relative energies and activation barriers of the thiol–thione tautomerization reaction, whereas a methyl substituent does not alter the tautomeric preferences [1]. Although the published computational comparison specifically examined substitution at position 6, the electron-withdrawing nature of chlorine (σₘ = 0.37) operates irrespective of position and predicts that the 3-chloro substituent in 3-chloropyridine-2-thiol will likewise shift the equilibrium toward the thione form relative to the unsubstituted parent (pyridine-2-thiol). The parent compound pyridine-2-thiol exhibits a thiol-favored equilibrium in nonpolar solvents and a thione-favored equilibrium in polar solvents; the 3-chloro group is expected to stabilize the thione tautomer across a wider solvent polarity range due to its electron-withdrawing effect [2][3].

Tautomerism Computational chemistry Physical organic chemistry Heterocyclic chemistry

Computed Lipophilicity Differentiates 3-Chloropyridine-2-thiol from the More Hydrophilic Parent Pyridine-2-thiol

The computed XLogP3 (octanol–water partition coefficient) for 3-chloropyridine-2-thiol is 1.6, as calculated by PubChem [1]. This value represents a substantial increase in lipophilicity compared with the unsubstituted parent compound pyridine-2-thiol, whose computed LogP is approximately 0.6–0.9 [2]. The approximately 0.7–1.0 LogP unit increase is attributable to the chlorine atom at position 3 and translates to an approximately 5- to 10-fold higher octanol–water partition coefficient. This difference is consistent with the well-established Hansch π-value for aromatic chlorine (π ≈ 0.71) [3], confirming that the effect is additive and predictable.

Lipophilicity Drug-likeness ADME prediction Medicinal chemistry

Electron-Withdrawing 3-Chloro Substituent Predictably Attenuates Thiol Nucleophilicity Relative to Unsubstituted Pyridine-2-thiol

The chlorine atom at position 3 exerts an electron-withdrawing inductive effect (σₘ ≈ 0.37) [1] that reduces electron density on the pyridine ring and, through resonance and inductive transmission, on the adjacent thiol/thione group at position 2. This effect has been explicitly described in the patent literature for 2-mercaptopyridine-N-oxide analogs, where it is stated that 'the chloro or bromo function at the 3 or 5 position are electron withdrawing groups which decreased the nucleophilicity of the N-oxide and the SH group' [2]. While quantitative rate constants for 3-chloropyridine-2-thiol specifically have not been published in comparison with the parent thiol, the class-level effect of meta-chloro substitution on thiol nucleophilicity is well-established through Hammett linear free-energy relationships, which correlate log(k/k₀) with σₘ [3]. The practical consequence is that 3-chloropyridine-2-thiol will undergo S-alkylation, Michael addition, and disulfide formation reactions measurably more slowly than pyridine-2-thiol under identical conditions.

Nucleophilicity Hammett equation Linear free energy relationships Synthetic methodology

Unique Regiochemical Landscape: 2-Thiol-3-Chloro Substitution Pattern Enables Selective Sequential Functionalization Not Accessible with Other Chloropyridinethiol Isomers

The ortho-thiol/meta-chloro substitution pattern of 3-chloropyridine-2-thiol creates a unique regiochemical environment for sequential functionalization. The chlorine at position 3 deactivates the ring toward electrophilic substitution at positions 4 and 6 (both ortho/para to the electron-withdrawing Cl), while leaving position 5 relatively activated. Simultaneously, the thiol at position 2 can be selectively alkylated, oxidized to disulfide/sulfoxide/sulfone, or employed as a directing group for metal-catalyzed C–H activation. This orthogonal reactivity pattern is documented extensively in patent literature: US6407245B2 describes 3-chloro-2-halopyridines as preferred substrates for chemoselective thioether formation at position 2, with subsequent oxidation to sulfoxides and sulfones, while leaving the 3-chloro substituent available for further cross-coupling [1]. In contrast, 5-chloropyridine-2-thiol places the chlorine para to the ring nitrogen and meta to the thiol, producing a fundamentally different electronic landscape and altered selectivity in electrophilic aromatic substitution . No other monochloropyridinethiol isomer simultaneously presents an ortho-thiol and meta-chloro arrangement.

Regioselective synthesis Cross-coupling Heterocyclic functionalization Patent chemistry

Commercial Availability and Purity Specifications Across Vendors

3-Chloropyridine-2-thiol is commercially available from multiple established vendors with defined purity specifications. Aladdin Scientific offers the compound at ≥98% purity, with pricing of approximately $1,045.90 per gram and $2,741.90 per 25 grams . Santa Cruz Biotechnology supplies the compound at 500 mg for $198.00 and 1 g for $269.00 (purity not explicitly stated on product page; certificate of analysis available) . Enamine lists the compound at 95% purity [1]. CymitQuimica offers multiple grades at 95% minimum and 98% purity . For comparison, the unsubstituted pyridine-2-thiol is typically priced at $20–50 per 25 g, reflecting its status as a commodity building block, while 3-chloropyridine-2-thiol commands a substantial price premium consistent with its niche positioning as a specialized intermediate . The 8–12 week lead time noted by Aladdin for certain quantities indicates that this is not an off-the-shelf commodity and requires procurement planning.

Procurement Vendor comparison Purity specification Supply chain

Optimal Research and Industrial Application Scenarios for 3-Chloropyridine-2-thiol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring a Chlorinated, Thiol-Containing Pyridine Scaffold with Defined Lipophilicity

In fragment-based drug discovery (FBDD) and lead optimization programs targeting kinases, proteases, or protein–protein interaction interfaces, 3-chloropyridine-2-thiol serves as a privileged fragment wherein the thiol group can engage cysteine residues or metal cofactors while the chlorine atom simultaneously occupies a hydrophobic pocket. Its computed XLogP3 of 1.6 (ΔLogP ≈ +0.7 to +1.0 vs. pyridine-2-thiol) makes it suitable for targets with moderate lipophilic requirements [1]. The electron-withdrawing chlorine also reduces thiol nucleophilicity (as established for the compound class [2]), which can be advantageous in minimizing off-target reactivity with abundant serum thiols while preserving target engagement.

Synthetic Methodology: Orthogonal Functionalization for Construction of 2,3,4,5,6-Pentasubstituted Pyridine Libraries

When the synthetic objective is the preparation of densely functionalized pyridine libraries via iterative cross-coupling or nucleophilic aromatic substitution, the uniquely orthogonal 2-thiol-3-chloro pattern of this compound provides a regiochemically addressable scaffold. The chlorine at C3 and thiol at C2 can be functionalized in either order, using S-alkylation/oxidation at C2 and metal-catalyzed cross-coupling at C3, and the remaining positions (C4, C5, C6) can be further elaborated [3]. This sequential functionalization strategy is not accessible with any other monochloropyridinethiol isomer.

Coordination Chemistry and Catalysis: Synthesis of N,S-Chelating Metal Complexes with Tunable Electronic Properties

As an N,S-chelating ligand capable of binding through the pyridine nitrogen and the thiolate sulfur, 3-chloropyridine-2-thiol forms complexes with transition metals (Pt, Pd, Ru, Au, Cu, Zn, etc.) that differ electronically from those of unsubstituted pyridine-2-thiol. The 3-chloro substituent, through its electron-withdrawing effect (σₘ ≈ 0.37), modulates the electron density at the metal center and consequently affects catalytic activity, redox potentials, and photophysical properties [4]. Published studies on related Pt– and Pd–mercaptopyridine complexes demonstrate that even subtle changes in the pyridine ring substitution pattern produce measurable differences in cytotoxicity and electrochemical behavior [5].

Agrochemical Intermediate: Synthesis of Substituted Thiopyridines as Fungicidal and Herbicidal Active Ingredients

The patent literature explicitly identifies 3-chloro-2-halopyridines as preferred intermediates for the preparation of fungicidal thiopyridine derivatives, with the chlorine at position 3 serving as a synthetic handle for further diversification while the sulfur substituent at position 2 provides the pharmacophoric thioether, sulfoxide, or sulfone motif essential for biological activity [3]. The specific 3-chloro substitution pattern has been incorporated into multiple agrochemical patent families targeting phytopathogenic fungi, and sourcing the correct positional isomer is critical for reproducing the patented synthetic routes and biological activity profiles.

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